molecular formula C20H16Cl2N4O3 B11293197 N-(2-chloro-5-methoxyphenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chloro-5-methoxyphenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11293197
M. Wt: 431.3 g/mol
InChI Key: AVZJHTVFZSZDQU-UHFFFAOYSA-N
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Description

N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chlorophenyl and methoxyphenyl groups is typically done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound’s interactions with biological targets make it a valuable tool in studying enzyme inhibition and receptor binding.

    Material Science: Its unique structural properties are being investigated for applications in organic electronics and as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-(2-CHLORO-5-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other pyrazolopyrimidine derivatives, such as:

  • N-(2-METHOXY-5-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • N-(2-CHLORO-5-NITROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H16Cl2N4O3/c1-29-13-6-7-15(22)16(8-13)24-20(28)17-9-18(27)25-19-14(10-23-26(17)19)11-2-4-12(21)5-3-11/h2-8,10,17H,9H2,1H3,(H,24,28)(H,25,27)

InChI Key

AVZJHTVFZSZDQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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